N-[(2-Nitrophenyl)methyl]cyclopropanamine
Overview
Description
N-[(2-Nitrophenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)methyl]cyclopropanamine typically involves the reaction of 2-nitrobenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is continuously monitored and controlled to prevent any side reactions and to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Nitrophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.
Major Products Formed
Reduction: N-[(2-Aminophenyl)methyl]cyclopropanamine.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Oxidation: N-[(2-Nitrosophenyl)methyl]cyclopropanamine or this compound.
Scientific Research Applications
N-[(2-Nitrophenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-Nitrophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity to its targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, contributing to its activity.
Comparison with Similar Compounds
N-[(2-Nitrophenyl)methyl]cyclopropanamine can be compared with other similar compounds, such as:
N-[(2-Nitrophenyl)methyl]cyclopropane: Lacks the amine group, which affects its reactivity and biological activity.
N-[(2-Nitrophenyl)methyl]cyclopropanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.
N-[(2-Nitrophenyl)methyl]cyclopropanone:
The uniqueness of this compound lies in its combination of a cyclopropane ring, nitrophenyl group, and amine functionality, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]cyclopropanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-4-2-1-3-8(10)7-11-9-5-6-9/h1-4,9,11H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKQXQGNWNIMBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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